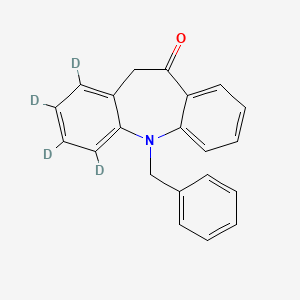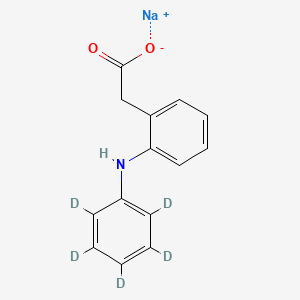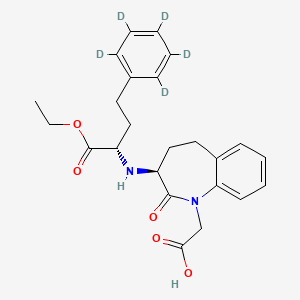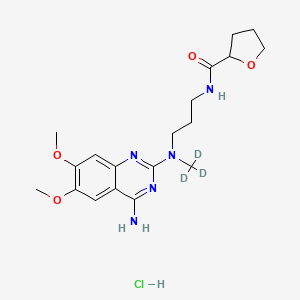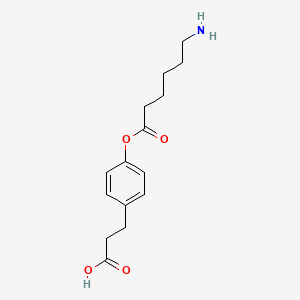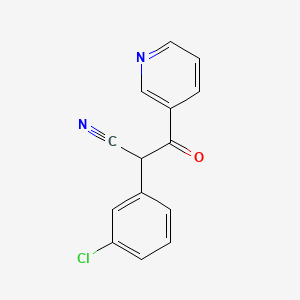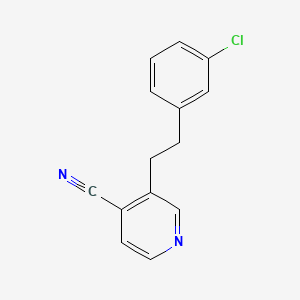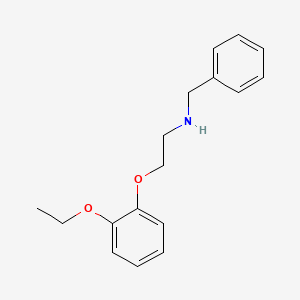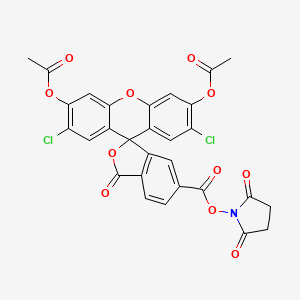
6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester” is a fluorescent tracer that can passively diffuse into cells and covalently label intracellular proteins, resulting in long-term cell labeling . It is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore .
Molecular Structure Analysis
The molecule contains a total of 65 bonds, including 48 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 6 double bonds, and 18 aromatic bonds. It also includes 2 five-membered rings, 4 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Chemical Reactions Analysis
The compound is non-fluorescent until it diffuses into cells and is hydrolyzed by intracellular esterases to yield the fluorescent fluorophore . The resulting compound is oxidized by reactive oxygen species (ROS) and nitric oxide (NO) and displays excitation/emission maxima of 504 and 530 nm, respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 529.29 g/mol . It is soluble in DMF, DMSO, and methanol . It has a melting point of 210 °C . The compound exhibits fluorescence with excitation and emission maxima of 470 nm and 529 nm, respectively, in 0.1 M Tris pH 8.0 .Scientific Research Applications
Intracellular pH Indicator
This compound can passively diffuse into cells and is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore, 5-(and-6)-carboxy-2’,7’ -dichlorofluorescein . With a pK a of 4.8, this dye can be used as an acidic pH sensor .
Reactive Oxygen Species (ROS) Detection
The compound is used as a cell permeate probe to detect intracellular reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis.
Long-term Cell Labeling
The compound can passively diffuse into cells and covalently label intracellular proteins, resulting in long-term cell labeling . This is particularly useful in studies where tracking the behavior of specific cells over time is necessary.
Fluorescence Microscopy
Due to its fluorescent properties, this compound is often used in fluorescence microscopy . Once the acetate groups are cleaved by intracellular esterases, the resulting fluorescent fluorophore can be visualized using a fluorescence microscope .
Cell Viability, Proliferation & Function
The compound is used in cell viability, proliferation, and function assays . The fluorescence intensity can provide information about the health and metabolic activity of the cells.
Polar Tracer
The compound is used as a polar tracer . Polar tracers are substances that can be used to trace the pathways of fluids in various biological and environmental systems.
Mechanism of Action
Future Directions
The compound’s ability to label intracellular proteins and its fluorescence properties make it a valuable tool in cellular and molecular biology research . Its use as a fluorescent tracer can be expanded to other applications, such as tracking cellular processes and studying protein-protein interactions.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17Cl2NO11/c1-12(33)39-23-10-21-17(8-19(23)30)29(18-9-20(31)24(40-13(2)34)11-22(18)41-21)16-7-14(3-4-15(16)28(38)42-29)27(37)43-32-25(35)5-6-26(32)36/h3-4,7-11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFYPGVRLJRTEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17Cl2NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662310 |
Source


|
| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852299-81-1 |
Source


|
| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

